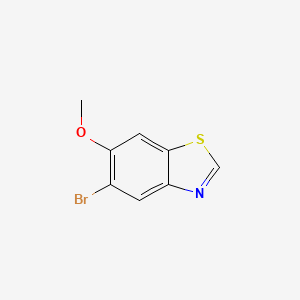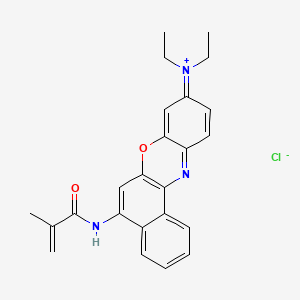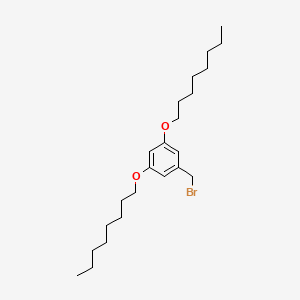
4-Chloro-7-ethoxyquinazolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-ethoxyquinazolin-6-ol typically involves the chlorination of a quinazoline precursor. One common method includes the reaction of 6-hydroxy-7-ethoxyquinazoline with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-ethoxyquinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Aplicaciones Científicas De Investigación
4-Chloro-7-ethoxyquinazolin-6-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-ethoxyquinazolin-6-ol involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Another quinazoline derivative with similar chemical properties.
7-Methoxy-4-(phenylamino)quinazolin-6-yl derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
4-Chloro-7-ethoxyquinazolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 7-position and chloro group at the 4-position contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H9ClN2O2 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
4-chloro-7-ethoxyquinazolin-6-ol |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3 |
Clave InChI |
GAHPWFQKXYWOPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)

![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)


![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)








